

# "comparative study of the antimicrobial spectrum of different Populus extracts"

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## Compound of Interest

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## A Comparative Analysis of the Antimicrobial Spectrum of Populus Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various Populus (poplar) species extracts, supported by experimental data from recent scientific literature. The document details the antimicrobial spectrum, presents quantitative data in structured tables, and outlines the experimental protocols used for these assessments.

### Introduction

The genus *Populus*, which includes species like black poplar (*P. nigra*), balsam poplar (*P. balsamifera*), and white poplar (*P. alba*), has a long history in folk medicine.<sup>[1]</sup> Poplar buds, in particular, are known to be covered in a polyphenol-rich resinous exudate, which is a primary plant precursor for propolis, a bee product renowned for its medicinal properties, including antimicrobial effects.<sup>[2][3]</sup> The antimicrobial activity of poplar extracts is largely attributed to their high concentration of secondary metabolites such as flavonoids and phenolic acids.<sup>[4][5]</sup> This guide synthesizes findings from multiple studies to offer a comparative view of their efficacy against a range of pathogens.

## Data Presentation: Antimicrobial Activity of Populus Extracts

The antimicrobial efficacy of Populus extracts varies significantly based on the poplar species, the solvent used for extraction, and the target microorganism. Generally, extracts show more potent activity against Gram-positive bacteria than Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Populus Extracts against Bacteria and Fungi

Populus Species	Extract Type	Microorganism	MIC (µg/mL)	Reference
P. nigra x P. deltoides	Ethyl Acetate	Pseudomonas lachrymans	15 - 25	
Ralstonia solanacearum	15 - 25			
Xanthomonas vesicatoria	15 - 25			
P. tremuloides	Water	Salmonella enterica	830	
Pseudomonas aeruginosa	830			
Escherichia coli	1670			
Enterococcus faecalis	1670			
Staphylococcus aureus	1670			
P. alba	Ethanollic & Water	Escherichia coli	>256,000	
Staphylococcus aureus	32,000 - 128,000			
P. alba	WPE	Aeromonas veronii	60	
P. tacamahaca x P. trichocarpa	Ethanollic	Gram-positive bacteria	≤ 62.5	
P. balsamifera	Ethanollic	Staphylococcus aureus	491	
Candida albicans	>491			

P. nigra	Ethanollic	Staphylococcus aureus	905
Candida albicans	>905		

\*Note: Values were originally reported as mg CAE/g and have been converted for consistency, assuming a 1:1 conversion for comparison purposes. Actual values may vary.

Table 2: Inhibition Zone Diameters of Populus Extracts

Populus Species	Extract Type	Microorganism	Inhibition Zone (mm)	Reference
P. nigra	Methanolic, Ethanollic	Enterococcus faecalis	> Gentamicin	
Methanolic	Staphylococcus aureus ATCC 6538	> Gentamicin		
P. nigra & P. alba	Various	Various Bacteria	6.6 - 21.3	
P. nigra	Hydroalcoholic	Enterococcus spp.	8.6 - 10	
Staphylococcus spp.	8.2 - 9.4			

## Experimental Protocols

The methodologies outlined below are synthesized from standard practices cited in the referenced studies for determining the antimicrobial activity of plant extracts.

## Preparation of Populus Extracts

A common procedure involves the collection of plant material (typically buds), which are then dried and ground. The powdered material is extracted using a solvent such as ethanol, methanol, or water through methods like maceration, where the plant material is soaked in the solvent for an extended period (e.g., 6 hours to 7 days). The resulting mixture is filtered, and

the solvent is evaporated to yield a dry extract, which is then re-suspended in a suitable solvent (like DMSO or water) to a known concentration for testing.

## Antimicrobial Susceptibility Testing

The antimicrobial activity is primarily assessed using agar diffusion and broth dilution methods.

a) Agar Well/Disk Diffusion Method This technique is widely used for initial screening.

- **Inoculation:** A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
- **Application of Extract:** Wells are punched into the agar, or sterile paper discs are placed on the surface. A specific volume of the plant extract is then added to the wells or used to impregnate the discs.
- **Incubation:** The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
- **Measurement:** The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is prevented).

b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.

- **Serial Dilution:** The plant extract is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Controls:** Positive (microorganism and medium, no extract) and negative (medium only) controls are included.
- **Incubation:** The plate is incubated for 24 hours at 37°C.

- **MIC Determination:** The MIC is identified as the lowest extract concentration in which no visible growth (turbidity) is observed. Growth indicators like tetrazolium salts can be used to aid visualization, where a color change indicates viable microorganisms.

## Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

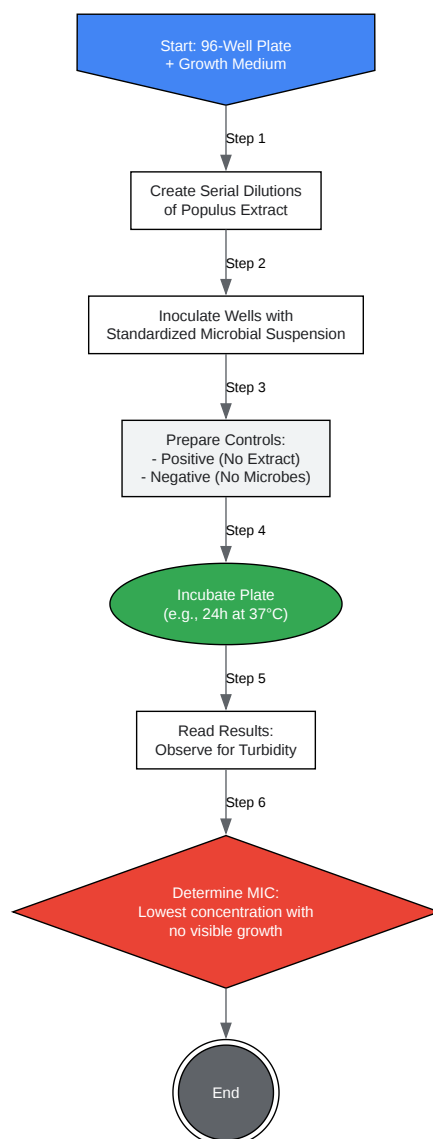
To determine if an extract is bactericidal or bacteriostatic, the MBC can be determined following the MIC test.

- **Subculturing:** A small aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto fresh agar plates.
- **Incubation:** The plates are incubated for 24-48 hours.
- **MBC Determination:** The MBC is the lowest concentration of the extract that results in no microbial growth on the agar plate, indicating that the microorganisms were killed.

## Visualized Workflows

The following diagrams illustrate the typical experimental workflows for evaluating the antimicrobial properties of plant extracts.

Caption: General workflow for antimicrobial evaluation of *Populus* extracts.



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Caption: Detailed workflow for the Broth Microdilution MIC assay.

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